4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[2-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O/c1-17-16-20(26-12-14-28-15-13-26)24-21(23-17)27-10-8-25(9-11-27)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMZVQRBMZIWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance. Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
The presence of the piperazine ring in the structure suggests that it may interact with various biological targets, enhancing favorable interaction with macromolecules.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected.
Biological Activity
The compound 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
This compound features several key structural components:
- Morpholine ring
- Piperazine moiety
- Pyrimidine derivative
- Bromophenyl group
These structural elements contribute to its unique biological properties and interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, which can be summarized as follows:
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine and morpholine components allow for interaction with neurotransmitter receptors, enhancing serotonergic and noradrenergic signaling.
- Enzyme Inhibition : Evidence suggests that the compound can inhibit enzymes like COX-1, affecting inflammatory pathways.
- DNA Gyrase Inhibition : Its structural similarity to known gyrase inhibitors indicates a potential mechanism for its antimicrobial activity.
Antidepressant Activity
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. This was assessed using the forced swim test and tail suspension test, where treated animals exhibited increased mobility compared to controls.
Antitumor Efficacy
In vitro assays on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. Notably, it showed efficacy against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Further studies are warranted to explore its potential in vivo.
Antimicrobial Testing
The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results suggest a promising antimicrobial profile worth further investigation.
Scientific Research Applications
Research has indicated that this compound exhibits various biological activities, primarily through its interactions with specific biological targets such as enzymes and receptors involved in disease pathways. Notable applications include:
- Anticancer Activity : Studies have shown that the compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
- Antidepressant Effects : The piperazine component may contribute to serotonin receptor modulation, making it a candidate for further investigation in treating depression and anxiety disorders.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Mechanism of Action : Research indicates that the compound may inhibit the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases, providing insights into its therapeutic potential beyond oncology .
- Comparative Analysis : Comparative studies with structurally similar compounds reveal that variations in substituents significantly affect biological activity. For example, compounds lacking bromine substitutions showed reduced potency against certain cancer cell lines .
Applications in Drug Development
The unique structure of 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects associated with existing therapies.
Potential Drug Candidates Derived from This Compound
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar piperazine structure | Anticancer activity |
| Compound B | Lacks bromine substitution | Reduced reactivity |
| Compound C | Contains different substituents | Distinct biological effects |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-bromophenyl group in the target compound likely increases lipophilicity compared to dimethoxybenzoyl (), which may improve membrane permeability but reduce aqueous solubility .
- Piperazine Modifications : Methanesulfonyl-piperazine derivatives () exhibit higher polarity due to the sulfonyl group, which could influence receptor binding kinetics compared to the bromophenyl-ethyl group .
Quinoline-Based Analogs ()
Key Observations :
- Halogen Effects : Bromine (C2) vs. chlorine (C3) substituents may alter electronic properties (e.g., electron-withdrawing effects) and biological activity, though direct comparisons are absent in the evidence .
Piperazine-Linked Aryl Compounds ()
Key Observations :
- Substituent Diversity : The target compound’s bromophenyl-ethyl group contrasts with pyridine (compound 77) or dichlorophenyl-sulfide (), impacting steric bulk and electronic interactions.
- Biological Implications : Piperazine-methylpyrimidine-morpholine hybrids (compound 77) demonstrate efficacy against Plasmodium falciparum, suggesting the target compound may share similar biological pathways .
Preparation Methods
Preparation of 2-Chloro-4-(morpholin-4-yl)-6-methylpyrimidine
This intermediate is synthesized via sequential substitutions on 2,4-dichloro-6-methylpyrimidine:
-
Morpholine introduction : Reacting 2,4-dichloro-6-methylpyrimidine with morpholine in a 1:1 molar ratio using DMF as solvent at 90°C for 4 hours yields 2-chloro-4-morpholino-6-methylpyrimidine (78% yield).
-
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes unreacted starting materials.
Characterization Data :
Synthesis of 1-[2-(4-Bromophenyl)ethyl]piperazine
Two routes are documented:
Route A: Alkylation of Piperazine
Route B: Reductive Amination
-
Reagents : 4-Bromophenylacetaldehyde (1.0 eq), piperazine (1.5 eq), NaBH₃CN (1.2 eq).
Optimization Note : Route B offers better regioselectivity but requires strict pH control to avoid over-reduction.
Final Coupling Strategies
Buchwald-Hartwig Amination
Procedure :
-
Combine 2-chloro-4-morpholino-6-methylpyrimidine (1.0 eq), 1-[2-(4-bromophenyl)ethyl]piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), Cs₂CO₃ (2.5 eq) in toluene.
Outcome :
Nucleophilic Aromatic Substitution
Procedure :
-
React 2-chloro intermediate (1.0 eq) with piperazine derivative (1.5 eq) in n-BuOH at 120°C for 48 h.
Comparison :
| Parameter | Buchwald-Hartwig | SNAr |
|---|---|---|
| Yield | 58–65% | 45–52% |
| Reaction Time | 18 h | 48 h |
| Palladium Required | Yes | No |
| Byproducts | <5% | 10–15% |
Critical Process Parameters
Catalyst Selection
Solvent Screening
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Toluene | 92 | 88 |
| DMF | 85 | 76 |
| DMSO | 78 | 68 |
| Reaction conditions: 110°C, 18 h, 1.2 eq amine. |
Purification and Characterization
Final Product Isolation
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 2.40 (s, 3H, CH₃), 2.60–2.70 (m, 8H, piperazine), 3.65–3.75 (m, 8H, morpholine), 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 8.15 (s, 1H, pyrimidine-H).
Scale-Up Challenges and Solutions
-
Exothermic Risk : Control Buchwald-Hartwig reaction temperature <115°C to prevent decomposition.
-
Palladium Removal : Treat with MP-TMT resin (5 wt%) in CH₂Cl₂/MeCN to reduce Pd content to <5 ppm.
-
Polymorphism : Use anti-solvent (n-heptane) during crystallization to ensure consistent crystal form.
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the pyrimidine core formation followed by piperazine and morpholine ring attachments. Critical steps include nucleophilic substitution and coupling reactions. For example, refluxing intermediates with morpholine in ethanol under controlled pH (using LiOH or NaOH) optimizes ring formation . Key reagents include guanidine nitrate for pyrimidine cyclization and formaldehyde for Mannich reactions . Yield optimization requires precise temperature control (e.g., 70–80°C for 10–12 hours) and inert atmospheres to prevent side reactions .
Q. How is structural characterization performed, and which spectroscopic methods confirm purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC using C18 columns with acetonitrile/water mobile phases (gradient elution, 0.1% formic acid) . X-ray crystallography (e.g., triclinic P1 systems) provides absolute configuration data, as seen in structurally analogous piperazine-pyrimidine derivatives .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) at 10 µM concentrations. For neurological targets, radioligand binding assays (e.g., serotonin or dopamine receptors) are prioritized due to the compound’s piperazine-morpholine motifs . Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?
- Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to THF) to reduce nucleophilic side reactions. Catalytic additives like DMAP accelerate coupling steps, while flow chemistry systems enhance reproducibility in scaling up . Kinetic monitoring via inline FTIR or TLC ensures intermediates are quenched before byproduct formation .
Q. What computational strategies predict binding affinity with neurological receptors, and which parameters are critical?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with receptors like 5-HT₁A or D₂. Key parameters include:
- Lipophilicity (logP) : Adjust via substituent modifications (e.g., bromophenyl vs. methoxyphenyl) .
- Torsional energy barriers : Assess conformational flexibility of the piperazine-morpholine linker .
Validation requires correlation with SPR (surface plasmon resonance) binding data (KD values) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics. Strategies include:
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholine ring oxidation) .
- Bioavailability enhancement : Formulate with cyclodextrins or PEGylation to improve solubility .
- PK/PD modeling : Use allometric scaling from rodent data to predict human dosing .
Q. What SAR (Structure-Activity Relationship) insights guide the design of analogs with improved selectivity?
- Methodological Answer : Key modifications and effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
